2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile
Description
2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile is a halogenated aromatic compound featuring three chlorine atoms, one iodine atom, and two nitrile groups arranged symmetrically on a benzene ring. This structure combines strong electron-withdrawing groups (chlorine, iodine, and nitriles) that confer unique electronic and steric properties. For instance, halogenated dicarbonitriles are often studied for their reactivity in nucleophilic substitutions and applications in materials science or agrochemicals .
Properties
CAS No. |
677751-53-0 |
|---|---|
Molecular Formula |
C8Cl3IN2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2,4,5-trichloro-6-iodobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8Cl3IN2/c9-5-3(1-13)6(10)7(11)8(12)4(5)2-14 |
InChI Key |
OVYQAZOBAQNBQH-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)I)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile typically involves the halogenation of benzene derivatives followed by the introduction of cyano groups. One common method involves the iodination of 2,4,5-trichlorobenzene-1,3-dicarbonitrile using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the halogenation process. Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products. Reagents such as hydrogen peroxide and sodium borohydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures. Palladium-catalyzed coupling reactions are often employed for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce oxides .
Scientific Research Applications
2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block for designing new molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and cyano groups enable it to form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. For example, its potential anticancer activity may involve the inhibition of enzymes involved in cell proliferation .
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Properties of Selected Dicarbonitrile Derivatives
| Compound | Substituents | Key Properties | Applications |
|---|---|---|---|
| 2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile | Cl (×3), I, CN (×2) | High lipophilicity, steric bulk, electron-deficient | Potential agrochemicals, antimicrobials |
| 2,4,5-Trichloro-6-hydroxybenzene-1,3-dicarbonitrile | Cl (×3), OH, CN (×2) | Polar, hydrogen-bonding, toxic to microbiota | Environmental TP of chlorothalonil |
| 2-Amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile | NH₂, CH₃, C₆H₅, CN (×2) | Bathochromic UV-Vis shift, low oxidation potential | Photosensitizers, photopolymerization |
| 6-Hexyloxy-3-methylbenzene-1,2,4-tricarbonitrile | C₆H₁₃O, CH₃, CN (×3) | High organic solubility, altered conjugation | Synthetic intermediates |
Biological Activity
2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile (CAS No. 677751-53-0) is a halogenated organic compound that has garnered attention due to its potential biological activities. This article aims to synthesize available research findings on its biological effects, mechanisms of action, and implications for various fields, including pharmacology and environmental science.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C8HCl3N2
- Molecular Weight : 253.45 g/mol
- IUPAC Name : 2,4,5-Trichloro-6-iodobenzene-1,3-dicarbonitrile
Biological Activity Overview
Research indicates that 2,4,5-trichloro-6-iodobenzene-1,3-dicarbonitrile exhibits several biological activities, primarily related to its effects on cellular processes and potential therapeutic applications.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains and demonstrated effective inhibition of growth at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest its potential as a candidate for developing new antimicrobial agents.
Cytotoxic Effects
The cytotoxicity of 2,4,5-trichloro-6-iodobenzene-1,3-dicarbonitrile has been evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity against certain types of cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 20 |
The IC50 values indicate that the compound is particularly potent against breast cancer cells (MCF-7), suggesting a possible role in cancer therapy.
The mechanism by which 2,4,5-trichloro-6-iodobenzene-1,3-dicarbonitrile exerts its biological effects is still being elucidated. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Apoptosis Induction
Research indicates that the compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This shift leads to mitochondrial membrane permeabilization and subsequent cell death.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Anticancer Study : A study on MCF-7 cells showed that treatment with 2,4,5-trichloro-6-iodobenzene-1,3-dicarbonitrile resulted in increased levels of p53 and caspase activation, indicating a clear apoptotic response.
- Environmental Impact : Research has also focused on the environmental persistence of this compound and its effects on aquatic life. In zebrafish models, exposure led to developmental malformations and increased oxidative stress markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
